9-(1,3-Dioxolan-2-ylMethyl)-3,9-dihydro-1,3-diMethyl-1H-purine-2,6-dione
Beschreibung
Nomenclature and IUPAC Classification
The historical development of this compound as an analytical reference standard is closely tied to the advancement of pharmaceutical quality control methodologies and the development of Doxofylline as a therapeutic agent. Doxofylline was initially developed by the Italian pharmaceutical company Roberts & Company in 1988, with the trade name Ansimar, as an improved bronchodilator with reduced side effects compared to conventional theophylline. The compound's emergence as a recognized impurity followed the implementation of more sophisticated analytical techniques capable of detecting and characterizing process-related impurities at trace levels.
The identification and characterization of this compound as a significant impurity marker represents an important milestone in pharmaceutical analytical chemistry. Early detection efforts utilized high-performance liquid chromatography methods that revealed the presence of unknown impurities during routine quality control analysis of Doxofylline preparations. Subsequent isolation and structural elucidation using preparative chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy confirmed the identity of this nine-substituted purine derivative. These analytical advances demonstrated the formation of regioisomeric impurities during the synthetic processes used to produce Doxofylline, highlighting the importance of comprehensive impurity profiling in pharmaceutical development.
The recognition of this compound as Theophylline Impurity 4 and Doxofylline Impurity 3 reflects the evolution of regulatory requirements for impurity identification and control in pharmaceutical manufacturing. International Conference on Harmonisation guidelines have established threshold levels for impurity identification and qualification, driving the need for well-characterized reference standards for analytical validation. The availability of this compound as a research-grade reference material supports ongoing pharmaceutical development efforts and quality control programs focused on methylxanthine-based therapeutic agents.
The compound's role in pharmaceutical analysis extends beyond simple impurity monitoring to include mechanistic studies of synthetic pathways and degradation processes. Research has demonstrated that this nine-substituted isomer can form under specific reaction conditions, particularly during base-catalyzed processes that favor nitrogen alkylation at alternative positions on the purine ring system. Understanding these formation mechanisms has informed the development of improved synthetic strategies designed to minimize impurity formation while maintaining efficient production of the desired therapeutic agents.
Eigenschaften
IUPAC Name |
9-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c1-13-9-8(10(16)14(2)11(13)17)12-6-15(9)5-7-18-3-4-19-7/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIERWCODDLABQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN2CC3OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Pathway A: Deuterium-Labeled Synthesis
Pathway A begins with d4-acetaldehyde (1) , which undergoes bromination using hydrogen bromide (HBr) in dichloromethane (DCM) at 0°C to produce d3-2-bromoacetaldehyde (2) . This intermediate reacts with ethylene glycol (3) in the presence of (±)-camphor-10-sulfonic acid (CSA) and toluene under reflux (78°C) to form d3-2-(bromomethyl)-1,3-dioxolane (4) . Subsequent alkylation of 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (5) with compound 4 in dimethylformamide (DMF) and potassium carbonate (K2CO3) yields d3-doxophylline (6) .
Key Reaction Conditions:
-
Bromination: 0°C, 2 hours.
-
Acetal formation: 78°C, 12 hours.
-
Alkylation: 60°C, 6 hours.
Pathway B: Non-Deuterated Synthesis
Pathway B employs non-deuterated starting materials. Acetaldehyde (7) is brominated to produce 2-bromoacetaldehyde (8) , which reacts with d4-ethylene glycol (9) under similar conditions (CSA, toluene, reflux) to form d4-2-(bromomethyl)-1,3-dioxolane (10) . Coupling with compound 5 in DMF/K2CO3 affords d4-doxophylline (11) .
Pathway C: Hybrid Deuterated Synthesis
Pathway C combines deuterated precursors (d4-acetaldehyde and d4-ethylene glycol ) to produce d7-2-(bromomethyl)-1,3-dioxolane (12) , which is then reacted with compound 5 to yield d7-doxophylline .
Comparative Analysis of Synthetic Pathways
The choice of pathway depends on the desired isotopic labeling and scalability. Pathway A and C are optimal for producing deuterated variants, which are critical for metabolic and pharmacokinetic studies. Pathway B, utilizing non-deuterated reagents, offers a cost-effective route for standard synthesis.
Table 1: Comparison of Synthetic Pathways
| Pathway | Starting Material | Deuterium Content | Yield (%) | Key Reagents |
|---|---|---|---|---|
| A | d4-Acetaldehyde | d3 | 98 | HBr, CSA, K2CO3 |
| B | Acetaldehyde | d4 | 95 | d4-Ethylene glycol, CSA |
| C | d4-Acetaldehyde + d4-EG | d7 | 97 | CSA, K2CO3 |
Data sourced from WO2020194223A1.
Challenges and Optimization Opportunities
Despite high yields (~95–98%), challenges persist in scaling up deuterated synthesis due to the cost and availability of isotopically labeled reagents. Additionally, the use of DMF poses environmental and safety concerns, prompting research into alternative solvents like dimethylacetamide (DMA).
Areas for Improvement:
Analyse Chemischer Reaktionen
Types of Reactions
9-(1,3-Dioxolan-2-ylMethyl)-3,9-dihydro-1,3-diMethyl-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dioxolane ring can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
9-(1,3-Dioxolan-2-ylMethyl)-3,9-dihydro-1,3-diMethyl-1H-purine-2,6-dione is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 9-(1,3-Dioxolan-2-ylMethyl)-3,9-dihydro-1,3-diMethyl-1H-purine-2,6-dione involves its interaction with various molecular targets and pathways. It is believed to exert its effects by inhibiting phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) levels . This results in the relaxation of smooth muscles, particularly in the respiratory tract, and has anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substitution Patterns
Key structural analogues and their substitution patterns are summarized below:
Key Observations:
- Substituent Position : Doxofylline and the query compound share a 1,3-dioxolane methyl group, but positional isomerism (N7 vs. N9) may affect hydrogen bonding and pharmacokinetics .
- Hydrophilicity : Etophylline (2-hydroxyethyl) and Proxyphylline (2-hydroxypropyl) have polar substituents, enhancing water solubility compared to the lipophilic 1,3-dioxolane group in doxofylline .
- Bulkier Groups : VU0071063’s p-tert-butylbenzyl substituent may enhance receptor binding specificity as a KATP channel agonist but reduce metabolic stability .
Physicochemical Properties
| Property | Doxofylline | Theophylline | Etophylline | Proxyphylline |
|---|---|---|---|---|
| Molecular Weight | 266.3 g/mol | 180.2 g/mol | 224.2 g/mol | 222.2 g/mol |
| LogP (Predicted) | ~0.5 | -0.7 | -0.3 | 0.1 |
| Water Solubility | Moderate | Low | High | Moderate |
- Doxofylline : The 1,3-dioxolane group balances lipophilicity and solubility, favoring oral bioavailability .
- Etophylline : High solubility due to the 2-hydroxyethyl group but prone to rapid glucuronidation .
Metabolic Stability and Toxicity
- Doxofylline : Reduced CYP450-mediated metabolism compared to theophylline, lowering drug-drug interaction risks .
- Theophylline : Metabolized to 3-methylxanthine and 1,3-dimethyluric acid; narrow therapeutic window necessitates monitoring .
- 8-Propyl Analogue (CAS 2850-41-1) : Propyl substitution may slow metabolism, but toxicity data are lacking .
Biologische Aktivität
9-(1,3-Dioxolan-2-ylMethyl)-3,9-dihydro-1,3-diMethyl-1H-purine-2,6-dione, also known as Doxofylline N9-Isomer or Doxofylline Impurity 3, is a purine derivative with significant biological activity. This compound has garnered attention due to its potential therapeutic effects, particularly in respiratory diseases. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H14N4O4
- Molecular Weight : 266.25 g/mol
- CAS Number : 1174289-18-9
The biological activity of this compound can be primarily attributed to its role as an impurity in the synthesis of Doxofylline, a xanthine derivative. Doxofylline is known for its bronchodilator and anti-inflammatory properties.
Key Mechanisms Include:
- Bronchodilation : The compound exhibits bronchodilatory effects similar to other xanthines by inhibiting phosphodiesterase (PDE), leading to increased levels of cyclic AMP (cAMP) in bronchial smooth muscle cells. This results in relaxation of the airways and improved airflow.
- Anti-inflammatory Activity : Research indicates that Doxofylline and its derivatives reduce inflammation in the lungs by inhibiting the release of inflammatory mediators such as cytokines and leukotrienes .
- Inhibition of DNA Polymerase : this compound has been studied for its ability to inhibit DNA polymerase activity, which may hinder DNA replication in cancer cells .
- Induction of Apoptosis : The compound has shown potential in inducing apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death .
Case Studies and Experimental Data
Several studies have explored the biological activities of this compound:
Potential Therapeutic Applications
Given its biological activities, this compound holds promise for various therapeutic applications:
- Respiratory Diseases : As a bronchodilator with anti-inflammatory properties, it could be beneficial for conditions like asthma and chronic obstructive pulmonary disease (COPD).
- Cancer Therapy : Its ability to induce apoptosis and inhibit DNA synthesis makes it a candidate for further investigation in cancer treatment protocols.
Q & A
Q. How can researchers optimize the synthesis of 9-(1,3-Dioxolan-2-ylMethyl)-3,9-dihydro-1,3-diMethyl-1H-purine-2,6-dione to improve yield and purity?
Methodological Answer: Synthetic optimization requires systematic variation of reaction parameters. For example:
- Temperature Control : Heating at 125–130°C during condensation reactions can minimize side products, as demonstrated in analogous purine derivative syntheses .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) may enhance regioselectivity in dioxolane ring formation.
- Purification : Flash chromatography using gradients of EtOAc/MeOH/NH₃ (6:2:0.2) effectively isolates the compound while preserving stereochemical integrity .
Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS).
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : H NMR identifies methyl groups (δ 3.2–3.5 ppm for 1,3-dimethyl) and the dioxolane ring protons (δ 4.8–5.2 ppm). C NMR confirms carbonyl (C=O) peaks at ~165–170 ppm .
- IR Spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹) and ether linkages (C-O-C, 1100–1250 cm⁻¹) verify functional groups .
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺, with fragmentation patterns confirming the dioxolane-methylpurine scaffold .
Q. What biochemical assays are suitable for preliminary evaluation of its bioactivity?
Methodological Answer:
- Enzyme Inhibition Assays : Use purified xanthine oxidase or adenosine deaminase to assess competitive inhibition, monitoring uric acid/ammonia production via UV-Vis .
- Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC₅₀ calculations to quantify potency .
- Antimicrobial Screening : Employ disk diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, correlating zone-of-inhibition data with logP values to infer membrane permeability .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity observed in substitution reactions involving the dioxolane ring?
Methodological Answer: Regioselectivity arises from electronic and steric factors:
- Electrophilic Substitution : The dioxolane oxygen donates electron density to the purine core, directing electrophiles to the 8-position. Computational studies (DFT) can map electron localization .
- Steric Hindrance : The 1,3-dimethyl groups hinder nucleophilic attack at N-7, favoring reactivity at N-8. Kinetic experiments (e.g., competitive reactions with iodine monochloride) quantify substituent effects .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 pathways, while protic solvents favor SN1 mechanisms .
Q. How can contradictory data regarding the compound’s bioactivity in different assay systems be resolved?
Methodological Answer:
- Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) to isolate variables like serum protein binding or metabolite interference .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites in cell lysates, comparing their concentrations across assay systems .
- Model Validation : Cross-validate results in ex vivo models (e.g., isolated organ tissues) to confirm target engagement vs. off-target effects .
Q. What strategies enhance the compound’s stability in aqueous media for pharmacological studies?
Methodological Answer:
- pH Optimization : Buffered solutions (pH 6.5–7.5) minimize hydrolysis of the dioxolane ring. Monitor degradation via UPLC at 254 nm over 24-hour periods .
- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to stabilize the compound in freeze-dried form, reconstituting in DMSO for in vivo dosing .
- Prodrug Design : Introduce acetyl-protected hydroxyl groups to the dioxolane ring, which are cleaved enzymatically in vivo to restore activity .
Q. How can computational modeling predict interactions between this compound and adenosine receptors?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to A₁/A₂A receptor subtypes, focusing on key residues (e.g., His278 in A₂A). Validate with mutagenesis studies .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding pocket flexibility and ligand residence time. Correlate with SPR-derived affinity measurements .
- QSAR Analysis : Build regression models using descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ values across receptor subtypes .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles of this compound?
Methodological Answer:
- Solvent Screening : Systematically test solubility in DMSO, ethanol, and PBS using nephelometry. Account for lot-to-lot variability by verifying crystallinity via PXRD .
- Aggregation Studies : Perform dynamic light scattering (DLS) to detect nanoaggregates in "soluble" samples, which may falsely inflate bioavailability data .
- Thermodynamic Solubility : Use shake-flask methods at equilibrium (24 hrs) rather than kinetic measurements to ensure accuracy .
Experimental Design
Q. What controls are essential when evaluating this compound’s potential as a kinase inhibitor?
Methodological Answer:
- Positive Controls : Include staurosporine (pan-kinase inhibitor) and specific inhibitors (e.g., imatinib for Abl kinase) to benchmark activity .
- Negative Controls : Use vehicle (DMSO) and scrambled peptides in kinase activity assays to rule out nonspecific binding .
- Counter-Screens : Test against unrelated enzymes (e.g., proteases) to confirm selectivity. Utilize kinome-wide profiling platforms (e.g., KINOMEscan) for high-throughput validation .
Q. How can isotopic labeling (e.g., 13^{13}13C/15^{15}15N) aid in metabolic pathway tracing?
Methodological Answer:
- Synthetic Incorporation : Introduce C at the dioxolane methyl group via labeled formaldehyde in cyclocondensation reactions .
- Mass Spectrometry Imaging (MSI) : Track labeled metabolites in tissue sections to map hepatic vs. renal clearance pathways .
- NMR Metabolomics : Use H-C HSQC to identify downstream metabolites in urine or plasma, correlating peaks with known purine catabolism intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
